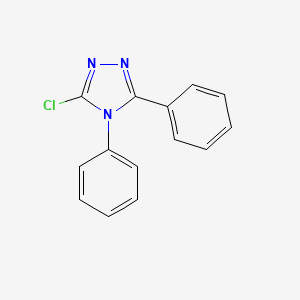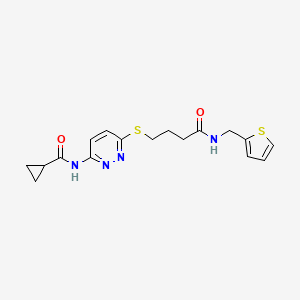
1-(3-Methoxyphenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methoxyphenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane, also known as MTSET, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a sulfhydryl-reactive compound that has been used to study the function of various proteins in biochemical and physiological systems.
作用机制
1-(3-Methoxyphenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane is a sulfhydryl-reactive compound that covalently modifies cysteine residues in proteins. This modification can lead to changes in protein function, such as alterations in ion channel gating or enzyme activity. The mechanism of action of 1-(3-Methoxyphenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane is dependent on the specific protein being studied and the location of the modified cysteine residue.
Biochemical and Physiological Effects:
1-(3-Methoxyphenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane has been shown to have a wide range of biochemical and physiological effects. It has been used to study the function of ion channels, transporters, enzymes, and receptors in various physiological systems. 1-(3-Methoxyphenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane has been shown to alter the gating of ion channels, modulate the activity of transporters, and regulate the function of enzymes and receptors.
实验室实验的优点和局限性
1-(3-Methoxyphenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane has several advantages for use in lab experiments. It is a highly specific tool for modifying cysteine residues in proteins, allowing for precise control over protein function. 1-(3-Methoxyphenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane is also relatively easy to use and has a low toxicity profile. However, there are some limitations to the use of 1-(3-Methoxyphenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane in lab experiments. It can be difficult to predict the effects of 1-(3-Methoxyphenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane modification on protein function, and the modification can be irreversible in some cases.
未来方向
There are several future directions for research involving 1-(3-Methoxyphenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane. One area of interest is the development of new sulfhydryl-reactive compounds that can modify cysteine residues in a more specific or reversible manner. Another area of interest is the use of 1-(3-Methoxyphenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane in the study of protein-protein interactions and protein structure. Additionally, 1-(3-Methoxyphenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane may have potential therapeutic applications in the treatment of various diseases, such as cystic fibrosis and epilepsy, by modulating the function of specific proteins.
合成方法
1-(3-Methoxyphenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane can be synthesized using a multi-step process involving the reaction of 3-methoxyphenylsulfonyl chloride with thian-4-ylamine to form the intermediate 1-(3-methoxyphenyl)sulfonyl-4-(thian-4-yl)piperazine. This intermediate is then reacted with ethyl chloroformate to form the final product, 1-(3-Methoxyphenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane.
科学研究应用
1-(3-Methoxyphenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane has been used extensively in scientific research to study the function of various proteins. It is commonly used as a tool to modify cysteine residues in proteins and study the resulting effects on protein function. 1-(3-Methoxyphenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane has been used to study the function of ion channels, transporters, enzymes, and receptors in various physiological systems.
属性
IUPAC Name |
1-(3-methoxyphenyl)sulfonyl-4-(thian-4-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S2/c1-22-16-4-2-5-17(14-16)24(20,21)19-9-3-8-18(10-11-19)15-6-12-23-13-7-15/h2,4-5,14-15H,3,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLPYSGXRFEWFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CCCN(CC2)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxybenzenesulfonyl)-4-(thian-4-yl)-1,4-diazepane | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-fluorophenyl)-2-((4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2622429.png)


![6-Methylpyrazolo[1,5-a]pyrimidin-3-amine hydrochloride](/img/structure/B2622435.png)



![2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2622442.png)
![N-{2-[1-acetyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2622443.png)

![2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2-ethoxyphenyl)acetamide](/img/structure/B2622446.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2622450.png)
![1-Methyl-4-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2622451.png)
